4,5-bis(4-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(4-nitrophenyl)-1H-imidazole is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with two 4-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis(4-nitrophenyl)-1H-imidazole typically involves the reaction of 4-nitroaniline with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, which is then further substituted with nitro groups.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts, such as acid catalysts, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,5-bis(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkyl halides.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amino derivatives or hydroxylamines.
Substitution: Generation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4,5-bis(4-nitrophenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its nitro groups make it a versatile reagent for various organic transformations.
Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial agent. Its ability to interact with microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: Research has explored the use of this compound in drug development, particularly in the design of anticancer agents. Its ability to induce apoptosis in cancer cells has been a focus of investigation.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4,5-bis(4-nitrophenyl)-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The nitro groups on the phenyl rings play a crucial role in its biological activity, as they can undergo reduction to form reactive intermediates that interact with cellular components.
Molecular Targets and Pathways:
Antimicrobial Activity: The compound targets microbial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It induces apoptosis by interacting with cellular pathways involved in cell cycle regulation and programmed cell death.
Comparison with Similar Compounds
Imidazole: The parent compound without nitro groups.
4-Nitroaniline: A simpler compound with a single nitro group.
Bis(4-nitrophenyl)methane: A structurally related compound with a methylene bridge instead of an imidazole ring.
Uniqueness: 4,5-bis(4-nitrophenyl)-1H-imidazole stands out due to its dual nitro groups and imidazole ring, which confer unique chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C15H10N4O4 |
---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
4,5-bis(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C15H10N4O4/c20-18(21)12-5-1-10(2-6-12)14-15(17-9-16-14)11-3-7-13(8-4-11)19(22)23/h1-9H,(H,16,17) |
InChI Key |
BOIYGOOMHKONBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.